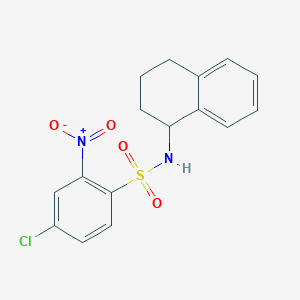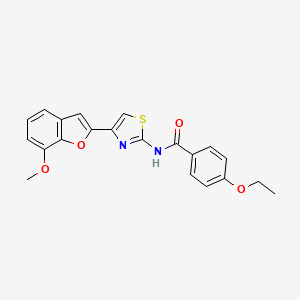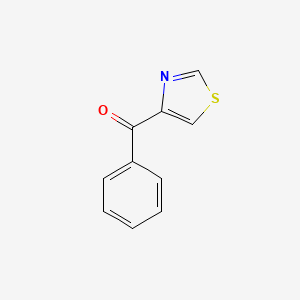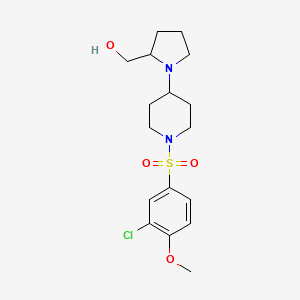
((4-Chloro-2-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydronaphthylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound ((4-Chloro-2-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydronaphthylamine is an organic molecule that contains a sulfonyl group attached to a 4-chloro-2-nitrophenyl group and a tetrahydronaphthylamine group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 4-chloro-2-nitrophenyl sulfonyl chloride with a tetrahydronaphthylamine. The sulfonyl chloride would act as an electrophile, reacting with the nucleophilic amine group to form the sulfonyl amide bond .Molecular Structure Analysis
The molecule contains several functional groups, including a sulfonyl group, a nitro group, and an amine group. The presence of these groups would likely result in a complex three-dimensional structure with potential for hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the nitro group could be reduced to an amine, or the sulfonyl group could be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups would likely make the compound soluble in polar solvents . The compound’s boiling and melting points, density, and other physical properties would depend on the strength of the intermolecular forces present .科学的研究の応用
Synthesis and Characterization
The compound, while specific mentions in literature are scarce, is closely related to research on sulfonated derivatives of tetrahydronaphthylamine. One study focuses on the synthesis of sulfonated derivatives of 5,6,7,8-tetrahydro-1-naphthylamine and 5,6,7,8-tetrahydro-2-naphthylamine. This research highlights the complexity and variety of products that can be obtained through sulfonation processes, indicating a potential pathway for synthesizing the compound . The study also explores different methods to achieve sulfonation and subsequent derivatization, suggesting that similar methodologies could be applied to the synthesis and exploration of ((4-Chloro-2-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydronaphthylamine derivatives (Courtin, 1981).
Applications in Dendrimer Synthesis
Another related research application is in the field of dendrimer synthesis. The study discusses the synthesis of sulfonimide-based dendrimers and dendrons with mixed branching motifs. The methodologies used for these syntheses, involving complex branching and functionalization strategies, could be applicable in manipulating ((4-Chloro-2-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydronaphthylamine for the development of novel dendritic structures. This indicates its potential utility in creating high-functionality materials for various applications, including drug delivery systems and materials science (Kolotylo et al., 2019).
Development of Proton Exchange Membranes
Further research on sulfonated tetraamines, closely related to the structural features of ((4-Chloro-2-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydronaphthylamine, explores their use in developing water-stable ionomers for proton exchange membrane fuel cells. This study showcases the synthesis of a novel sulfonated tetraamine and its application in creating high-performance ionomer membranes with excellent dimensional and hydrolytic stabilities, suggesting potential research avenues for the compound in energy storage and conversion technologies (Li et al., 2009).
作用機序
将来の方向性
特性
IUPAC Name |
4-chloro-2-nitro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4S/c17-12-8-9-16(15(10-12)19(20)21)24(22,23)18-14-7-3-5-11-4-1-2-6-13(11)14/h1-2,4,6,8-10,14,18H,3,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHPVORXSHDACW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NS(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((4-Chloro-2-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydronaphthylamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-[[(Z)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2638798.png)

![2-Chloro-N-[1-(3,4-dimethylphenyl)sulfonylbutan-2-yl]propanamide](/img/structure/B2638801.png)


![1-Cyclopentyl-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea](/img/structure/B2638804.png)

![2-(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)-1-ethanol](/img/structure/B2638806.png)

![(1S,2R,6S,7S)-4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-trione](/img/structure/B2638810.png)
![N-(4-bromophenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide](/img/structure/B2638812.png)

![11-Sulfanylphenanthro[9,10-g]pteridin-13-ol](/img/structure/B2638815.png)